molecular formula C8H11NO7S B031314 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate CAS No. 57903-15-8

2-(Methylsulfonyl)ethyl N-succinimidyl carbonate

Cat. No.: B031314
CAS No.: 57903-15-8
M. Wt: 265.24 g/mol
InChI Key: KSMLVLJMKBLJJL-UHFFFAOYSA-N
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Mechanism of Action

    Target of Action

    This compound is primarily a protein crosslinker . It interacts with proteins, which play crucial roles in various biological processes, including cell signaling, immune responses, and metabolic reactions.

    Mode of Action

    The compound works by crosslinking proteins, essentially forming bridges between different protein molecules . This can alter the proteins’ structure and function, leading to changes in their activity. Additionally, the compound has an amino protective function , which can prevent the degradation of proteins and enhance their stability.

    Pharmacokinetics

    Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. One study suggests that it has high metabolic stability , which could potentially enhance its bioavailability and effectiveness.

    Result of Action

    By crosslinking proteins and protecting amino groups, the compound can modulate protein function and stability . This can lead to changes at the molecular and cellular levels, potentially influencing cell behavior and physiological processes.

Chemical Reactions Analysis

2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include N-hydroxysuccinimide, dicyclohexylcarbodiimide, and disulfide-containing compounds. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl (2-(methylsulfonyl)ethyl) carbonate has a wide range of applications in scientific research:

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methylsulfonylethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO7S/c1-17(13,14)5-4-15-8(12)16-9-6(10)2-3-7(9)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMLVLJMKBLJJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206624
Record name 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57903-15-8
Record name 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057903158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(((2-(Methylsulfonyl)ethoxy)carbonyl)oxy)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulfonyl)ethyl N-succinimidyl carbonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,5-Dioxo-1-pyrrolidinyl 2-(methylsulfonyl)ethyl carbonate
Source FDA Global Substance Registration System (GSRS)
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